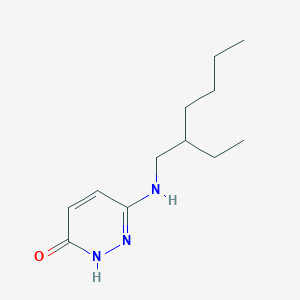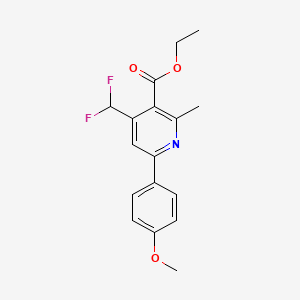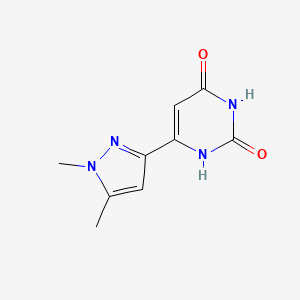
6-((2-Éthylhexyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2-Ethylhexyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((2-Ethylhexyl)amino)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-Ethylhexyl)amino)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyridazinone sont reconnus pour leurs propriétés antimicrobiennes. La flexibilité structurelle de « 6-((2-Éthylhexyl)amino)pyridazin-3-ol » permet la synthèse de composés qui peuvent être puissants contre une variété de pathogènes bactériens et fongiques. Cette application est cruciale dans le développement de nouveaux antibiotiques, notamment face à la résistance croissante aux antibiotiques .
Effets antidépresseurs et anxiolytiques
Le squelette du composé est propice à la création de dérivés aux effets antidépresseurs et anxiolytiques potentiels. En ciblant des voies neurotransmettrices spécifiques, ces dérivés peuvent contribuer à la recherche en santé mentale et au développement de nouveaux traitements pour la dépression et les troubles anxieux .
Propriétés anti-inflammatoires et analgésiques
La recherche a indiqué que les dérivés de la pyridazinone peuvent présenter des effets anti-inflammatoires et analgésiques significatifs. Cela fait de « this compound » un échafaudage précieux pour la conception de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) et d'analgésiques .
Recherche cardiovasculaire
En recherche cardiovasculaire, les dérivés de la pyridazinone se sont montrés prometteurs comme agents antihypertenseurs et dans l'inhibition de l'agrégation plaquettaire. Ces propriétés sont essentielles au développement de thérapies pour les maladies cardiaques et les affections liées à la coagulation du sang .
Applications anticancéreuses
La polyvalence des dérivés de la pyridazinone s'étend à la recherche anticancéreuse. En modifiant la structure de base, les chercheurs peuvent créer des composés qui peuvent inhiber la croissance des cellules cancéreuses ou améliorer l'efficacité des agents chimiothérapeutiques existants .
Conception agrochimique
Les dérivés de la pyridazinone, y compris « this compound », ont des applications dans la recherche agrochimique. Ils peuvent être utilisés pour développer des herbicides et des pesticides, contribuant à la productivité agricole et aux stratégies de gestion des ravageurs .
Recherche antidiabétique
Des études récentes ont exploré le potentiel des dérivés de la pyridazinone dans la conception de médicaments antidiabétiques. Ces composés peuvent être conçus pour réguler la glycémie, offrant une nouvelle voie pour le traitement du diabète .
Propriétés neuroprotectrices
L'intérêt pour les propriétés neuroprotectrices des dérivés de la pyridazinone est croissant. Ils peuvent jouer un rôle dans la protection des cellules neuronales contre les dommages, ce qui est important pour le traitement des maladies neurodégénératives .
Mécanisme D'action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-((2-Ethylhexyl)amino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Analyse Biochimique
Biochemical Properties
6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with target biomolecules .
Cellular Effects
6-((2-Ethylhexyl)amino)pyridazin-3-ol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 6-((2-Ethylhexyl)amino)pyridazin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . This results in various physiological effects, including vasodilation, anti-inflammatory, and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to exhibit stable pharmacological activities over extended periods
Dosage Effects in Animal Models
The effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol vary with different dosages in animal models. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit dose-dependent pharmacological activities . At lower doses, the compound may show beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits and minimize potential risks .
Metabolic Pathways
6-((2-Ethylhexyl)amino)pyridazin-3-ol is involved in various metabolic pathways. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, interact with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism
Transport and Distribution
The transport and distribution of 6-((2-Ethylhexyl)amino)pyridazin-3-ol within cells and tissues are essential for its biological activity. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues and cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in its activity and function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity
Propriétés
IUPAC Name |
3-(2-ethylhexylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOSYGQKHXFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)


![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)


![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)


